molecular formula C19H26N4O2S B6906855 N-(1,3-benzothiazol-2-ylmethyl)-4-(2-methylmorpholin-4-yl)piperidine-1-carboxamide

N-(1,3-benzothiazol-2-ylmethyl)-4-(2-methylmorpholin-4-yl)piperidine-1-carboxamide

Cat. No.: B6906855
M. Wt: 374.5 g/mol
InChI Key: BHNBNUHAZNEWJE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylmethyl)-4-(2-methylmorpholin-4-yl)piperidine-1-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring through a carboxamide group

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-4-(2-methylmorpholin-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-14-13-23(10-11-25-14)15-6-8-22(9-7-15)19(24)20-12-18-21-16-4-2-3-5-17(16)26-18/h2-5,14-15H,6-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNBNUHAZNEWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2CCN(CC2)C(=O)NCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-4-(2-methylmorpholin-4-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with formic acid or other suitable reagents.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzothiazole intermediate.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, typically through the reaction of the amine group on the piperidine ring with a carboxylic acid derivative of the benzothiazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylmethyl)-4-(2-methylmorpholin-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-4-(2-methylmorpholin-4-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-ylmethyl)-4-(morpholin-4-yl)piperidine-1-carboxamide: Similar structure but with a different substituent on the morpholine ring.

    N-(1,3-benzothiazol-2-ylmethyl)-4-(2-methylpiperidin-4-yl)piperidine-1-carboxamide: Similar structure but with a different substituent on the piperidine ring.

Uniqueness

N-(1,3-benzothiazol-2-ylmethyl)-4-(2-methylmorpholin-4-yl)piperidine-1-carboxamide is unique due to the specific combination of the benzothiazole, piperidine, and morpholine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

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